molecular formula C20H26N4O2 B2820687 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034237-85-7

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2820687
CAS No.: 2034237-85-7
M. Wt: 354.454
InChI Key: XEHGGHWZONNJHN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyaniline with a suitable isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 1-(pyridin-4-yl)piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
  • 1-(4-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
  • 1-(4-Fluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-26-19-5-3-17(4-6-19)23-20(25)22-15-16-9-13-24(14-10-16)18-7-11-21-12-8-18/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHGGHWZONNJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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